Azelnidipine, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azelnidipine, (R)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Azelnidipine exhibits a potent and sustained blood pressure-lowering effect through its action on voltage-gated calcium channels in vascular smooth muscle. This mechanism leads to vasodilation and a reduction in peripheral vascular resistance, effectively managing hypertension. Additionally, Azelnidipine has been noted for its anti-atherosclerotic , cardio-protective , and neuroprotective effects, which contribute to its therapeutic profile beyond mere blood pressure control.

Clinical Applications

-

Hypertension Management

- Azelnidipine is primarily indicated for treating mild to moderate hypertension. Clinical trials have shown that it effectively reduces systolic and diastolic blood pressure over 24 hours when administered in doses of 8-16 mg daily . In comparative studies, Azelnidipine has demonstrated efficacy similar to other antihypertensive agents like amlodipine and zofenopril .

-

Morning Hypertension Control

- A significant study involving 5,433 hypertensive patients indicated that Azelnidipine effectively controlled morning hypertension, a common issue where blood pressure spikes in the early hours . The results showed a marked improvement in blood pressure readings at home and in clinical settings after 16 weeks of treatment.

-

Cardiovascular Protection

- Azelnidipine has been associated with various cardiovascular benefits, including reducing heart rate and improving left ventricular diastolic function . It has also shown potential in decreasing coronary plaque volume in patients with coronary artery disease, highlighting its role in preventing cardiovascular events .

- Renal Protection

- Impact on Sympathetic Nervous System

Case Study 1: Complete Atrioventricular Block

A 92-year-old woman developed complete atrioventricular block while on Azelnidipine and simvastatin. Upon discontinuation of both medications, her condition improved significantly within weeks, suggesting a potential drug interaction affecting Azelnidipine metabolism . This case underscores the importance of monitoring drug interactions in patients receiving multiple medications.

Case Study 2: Efficacy in Diastolic Dysfunction

In a study assessing the effects of Azelnidipine on left ventricular diastolic function among hypertensive patients with diastolic dysfunction, significant improvements were noted after treatment. The findings indicated enhanced diastolic filling pressures and overall cardiac function post-treatment .

Pharmacokinetics

The pharmacokinetic profile of Azelnidipine shows rapid absorption with peak plasma concentrations occurring 2.6 to 4 hours after oral administration. The elimination half-life ranges from 16 to 28 hours, allowing for once-daily dosing which enhances patient compliance .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.66–23.06 ng/mL |

| Time to Peak Concentration | 2.6–4.0 hours |

| Elimination Half-life | 16.0–28.0 hours |

| Recommended Dosage | 8–16 mg once daily |

Eigenschaften

CAS-Nummer |

722455-08-5 |

|---|---|

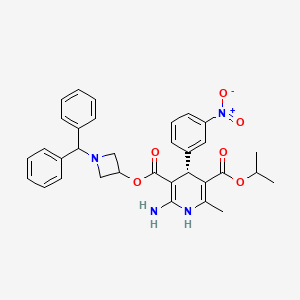

Molekularformel |

C33H34N4O6 |

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1 |

InChI-Schlüssel |

ZKFQEACEUNWPMT-MUUNZHRXSA-N |

SMILES |

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

Isomerische SMILES |

CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

Kanonische SMILES |

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.